molecular formula C4H11N B122112 tert-Butyl-d9-amine CAS No. 6045-08-5

tert-Butyl-d9-amine

Cat. No.: B122112
CAS No.: 6045-08-5
M. Wt: 82.19 g/mol
InChI Key: YBRBMKDOPFTVDT-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl-d9-amine: is a deuterated analog of tert-butylamine, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl-d9-amine can be synthesized through a multi-step process involving the use of deuterated reagents. One common method involves the reaction of deuterated methanol (methanol-D4) with iodine and red phosphorus to produce methyl iodide-D3. This intermediate is then reacted with acetone-D6 to form tert-butanol-D6. Finally, tert-butanol-D6 is converted to this compound through a reaction with imine chloride and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of deuterated reagents is crucial to maintain the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl-d9-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

    Oxidation Reactions: this compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: It can be reduced to form simpler amines or other reduced products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated amines, while oxidation reactions can produce oxides or other oxidized derivatives .

Scientific Research Applications

tert-Butyl-d9-amine is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.

    Biology: It serves as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.

    Medicine: this compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: It is employed in the synthesis of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl-d9-amine involves its interaction with molecular targets through its amine group. The presence of deuterium atoms can influence the reaction kinetics and stability of the compound. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity and the overall metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high isotopic purity and the presence of nine deuterium atoms, which make it particularly valuable in studies requiring precise isotopic labeling. Its stability and reactivity also make it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRBMKDOPFTVDT-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6045-08-5
Record name tert-Butyl-d9-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.